IT1t

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

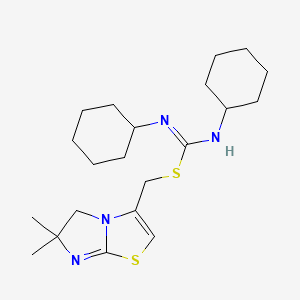

(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSUDWRRWZVFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the IT1t Compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the IT1t compound, a potent and specific antagonist of the CXCR4 receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Concepts

This compound is a small, drug-like isothiourea derivative that acts as a competitive inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It effectively blocks the interaction between CXCR4 and its endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[1][3] This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. Consequently, this compound has demonstrated significant potential in preclinical studies for the treatment of cancer, particularly in reducing the formation of triple-negative breast cancer metastases, and as an anti-HIV agent by blocking viral entry.[1][3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activity of this compound and its derivatives.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCL12/CXCR4 Interaction) | 2.1 nM | [1][3] | |

| 8.0 nM | [1] | ||

| IC50 (Calcium Flux Inhibition) | 23.1 nM | [1][3] | |

| 1.1 nM | [6] | ||

| IC50 (X4-tropic HIV Infection) | 7 nM | [6] | |

| 14.2 nM | MT-4 cells | ||

| 19 nM | PBMCs | ||

| IC50 (CXCL12-driven β-galactosidase activity) | 0.198 nM | [7] | |

| Saturation Concentration (BRET Assay - Compound 10) | ~0.5 µM | [8][9] | |

| Saturation Concentration (BRET Assay - Compound 11) | ~1.0 µM | [8][9] |

Experimental Protocols

Synthesis of this compound and its Fluorescent Derivatives

A common synthetic route for this compound and its fluorescently labeled analogs starts from commercially available 4,4-dimethyl-2-imidazolidinethione.[8]

Step 1: Synthesis of Isothiourea Intermediate (6)

-

A two-step reaction of 4,4-dimethyl-2-imidazolidinethione with dichloroacetone is performed to yield the isothiourea intermediate 6.[8]

Step 2: Synthesis of Conjugation Intermediate (7)

-

React cyclohexyl isothiocyanate with tert-butyl (4-aminocyclohexyl)carbamate to produce intermediate 7, which provides a site for linker and fluorophore attachment.[8]

Step 3: Alkylation and Deprotection

-

Perform an alkylation reaction between intermediates 6 and 7 under reflux conditions to yield compound 8.[8]

-

Treat compound 8 with trifluoroacetic acid (TFA) in dichloromethane to remove the protecting group, resulting in compound 9, which is ready for conjugation.[8]

Step 4: Fluorophore Conjugation

-

Conjugate compound 9 with an amine-reactive dye, such as a succinimidyl ester-protected BODIPY or sulfo-cyanine5, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8] This step yields the final fluorescent this compound derivatives (e.g., compounds 10 and 11).[8]

Biological Assays

3.2.1. Calcium Flux Assay

-

Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye.

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of this compound.

-

CXCL12 is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

The IC50 value is calculated from the dose-response curve of this compound's inhibition of the CXCL12-induced calcium flux.[1][3][5]

3.2.2. CXCL12/CXCR4 Interaction Assay (Competitive Binding)

-

A labeled form of CXCL12 (e.g., radiolabeled or fluorescently tagged) is used.

-

CXCR4-expressing cells or membranes are incubated with the labeled CXCL12 in the presence of varying concentrations of this compound.

-

The amount of labeled CXCL12 bound to the receptor is quantified.

-

The IC50 value is determined by the concentration of this compound that displaces 50% of the labeled CXCL12.[1][3]

3.2.3. Bioluminescence Resonance Energy Transfer (BRET) Assay

-

CXCR4 is genetically fused to a BRET donor (e.g., Renilla luciferase).

-

A fluorescently labeled this compound derivative serves as the BRET acceptor.

-

Upon binding of the fluorescent ligand to the receptor, the donor and acceptor are brought into close proximity.

-

Addition of the luciferase substrate results in light emission from the donor, which excites the acceptor if it is close enough.

-

The BRET ratio (acceptor emission / donor emission) is measured at increasing concentrations of the fluorescent ligand to determine binding affinity and saturation.[8]

3.2.4. Cell Migration Assay

-

CXCR4-expressing cells are placed in the upper chamber of a transwell plate.

-

The lower chamber contains a chemoattractant, typically CXCL12.

-

Varying concentrations of this compound are added to the upper chamber.

-

After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.

-

The inhibitory effect of this compound on cell migration is assessed.[6]

3.2.5. In Vivo Metastasis Model (Zebrafish Xenograft)

-

Human triple-negative breast cancer (TNBC) cells are pre-treated with this compound (e.g., 20 µM for 24 hours).[5]

-

The treated cells are then xenografted into zebrafish embryos.[5]

-

The formation of early metastases is monitored and quantified at different time points (e.g., 2 and 4 days post-injection).[5]

-

The reduction in tumor burden at secondary sites is compared between this compound-treated and control groups.[5]

Signaling Pathways and Experimental Workflows

CXCR4 Signaling and Inhibition by this compound

The following diagram illustrates the canonical CXCR4 signaling pathway and the mechanism of its inhibition by this compound.

Caption: CXCR4 signaling pathway and its inhibition by this compound.

Experimental Workflow: BRET Assay for Ligand Binding

The diagram below outlines the general workflow for a BRET assay to characterize the binding of a fluorescent this compound analog to the CXCR4 receptor.

Caption: Workflow for a BRET-based ligand-binding assay.

Logical Relationship: this compound's Impact on CXCR4 Dimerization

This compound has been shown to influence the oligomerization state of CXCR4, an aspect that can be crucial for its signaling.

Caption: Differential effects of antagonists on CXCR4 dimerization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Unraveling of IT1t: A Technical Guide to its Mechanism of Action as a CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in numerous physiological and pathological processes. This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating current research findings on its molecular interactions, downstream signaling effects, and therapeutic potential, particularly in oncology. Experimental data is presented in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's function.

Introduction to this compound and its Target: The CXCR4/CXCL12 Axis

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, form a critical signaling axis. This axis plays a fundamental role in various biological processes, including immune cell trafficking, hematopoiesis, and embryonic development. However, dysregulation of the CXCR4/CXCL12 axis is implicated in the pathology of numerous diseases, including HIV-1 entry into host cells, autoimmune disorders like systemic lupus erythematosus, and the progression and metastasis of over 23 types of cancer.[1]

This compound, a small isothiourea derivative, has emerged as a highly potent and specific competitive inhibitor of the CXCL12/CXCR4 interaction.[1][2] Its ability to block the binding of CXCL12 to CXCR4 disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration, making it a promising therapeutic candidate.

Molecular Mechanism of Action

Binding to the CXCR4 Receptor

This compound acts as a direct antagonist by binding to the CXCR4 receptor. X-ray crystallography studies have revealed that this compound binds within a major pocket of the CXCR4 receptor, a site that overlaps with the binding site of CXCL12.[3] This competitive inhibition prevents the conformational changes in CXCR4 that are necessary for G protein coupling and the initiation of downstream signaling.

Disruption of CXCR4 Dimerization

Recent studies have indicated that this compound can also influence the quaternary structure of CXCR4. The receptor is known to exist as monomers, dimers, and higher-order oligomers on the cell surface. This compound has been shown to selectively disrupt these CXCR4 dimers and oligomers, leading to an increase in the monomeric form of the receptor.[4][5] This effect is distinct from other CXCR4 antagonists like AMD3100 and suggests an additional layer to its mechanism of action, as receptor dimerization is often crucial for signaling.[4][5]

Impact on Downstream Signaling Pathways

By blocking the CXCR4/CXCL12 axis, this compound effectively inhibits the activation of several key downstream signaling pathways that are crucial for cancer cell pathophysiology. Overactivation of these pathways is linked to tumor proliferation, drug resistance, and metastasis.[6]

Phosphoinositide 3-kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Activation of CXCR4 by CXCL12 leads to the activation of PI3K, which in turn phosphorylates and activates Akt. This compound, by blocking CXCR4, prevents the activation of this pro-survival pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, also known as the Ras/Raf/MEK/ERK pathway, is critical for cell proliferation, differentiation, and migration. CXCR4 activation can trigger this cascade, and the inhibitory action of this compound on CXCR4 effectively dampens this signaling route, thereby reducing cancer cell proliferation and migration.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT pathway is involved in cell growth, survival, and differentiation. The CXCR4/CXCL12 axis can activate this pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which then regulate the transcription of target genes. This compound's antagonism of CXCR4 is expected to inhibit this signaling cascade.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values, demonstrating its high efficacy.

| Assay | Cell Line/System | IC50 Value | Reference |

| CXCL12/CXCR4 Interaction | Jurkat cells | 2.1 nM | [2] |

| CXCL12-induced Calcium Flux | CEM cells | 1.1 nM | [7] |

| HIV-1 (X4-tropic) Replication | MT-4 cells | 14.2 nM | [7] |

| HIV-1 (X4-tropic) Replication | Human PBMCs | 19 nM | [7] |

| CXCL12-induced Migration | Jurkat cells | 79.1 nM | [7] |

Therapeutic Potential in Oncology

The primary therapeutic application of this compound currently being explored is in the field of oncology, with a particular focus on inhibiting cancer metastasis.

Inhibition of Triple-Negative Breast Cancer (TNBC) Metastasis

Triple-negative breast cancer is a particularly aggressive subtype with a high rate of metastasis and limited treatment options. The CXCR4/CXCL12 axis is a key driver of TNBC metastasis. Studies have shown that this compound can effectively inhibit the formation of early metastases in a zebrafish xenograft model of TNBC.[8] Treatment with this compound resulted in a significant reduction in tumor cell invasion and the overall metastatic tumor burden.[8]

Experimental Protocols

CXCR4 Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity of this compound to CXCR4 using a fluorescently labeled competitor.

Methodology:

-

Cell Culture: Culture Jurkat cells or another cell line with high CXCR4 expression in appropriate media.

-

Incubation with this compound: Prepare serial dilutions of this compound. Incubate the cells with these dilutions for a specified time (e.g., 30 minutes) at room temperature.

-

Addition of Labeled Ligand: Add a constant concentration of a fluorescently labeled CXCR4 ligand (e.g., FITC-conjugated CXCL12 or a PE-conjugated anti-CXCR4 antibody).

-

Equilibration: Incubate the cell suspension to allow the binding to reach equilibrium.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove any unbound fluorescent ligand.

-

Analysis: Analyze the fluorescence of the cell population using a flow cytometer. The geometric mean fluorescence intensity is recorded for each concentration of this compound.

-

Data Analysis: Plot the percentage of inhibition of fluorescent ligand binding against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Migration Assay (Boyden Chamber)

This protocol describes how to assess the inhibitory effect of this compound on CXCL12-induced cell migration.

Methodology:

-

Cell Preparation: Harvest CXCR4-expressing cells (e.g., MDA-MB-231) and resuspend them in serum-free media. Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores). Add media containing CXCL12 as a chemoattractant to the lower chamber.

-

Cell Seeding: Seed the pre-treated cells in the upper chamber.

-

Incubation: Incubate the chamber for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Count the number of migrated cells in several microscopic fields.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the percentage of inhibition.

Zebrafish Xenograft Model for Metastasis

This in vivo model is used to evaluate the anti-metastatic potential of this compound.

Methodology:

-

Cell Labeling and Treatment: Label human cancer cells (e.g., MDA-MB-231) with a fluorescent dye (e.g., DiI or GFP). Treat the cells with this compound (e.g., 20 µM) or a vehicle control for 24 hours prior to injection.[8]

-

Microinjection: Microinject the treated cancer cells into the yolk sac or the duct of Cuvier of 2-day-old zebrafish embryos.

-

Imaging and Analysis: At different time points post-injection (e.g., 2 and 4 days), anesthetize the zebrafish larvae and image them using a fluorescence microscope.

-

Quantification of Metastasis: Quantify the number and size of metastatic foci in the caudal hematopoietic tissue and other distant sites.

-

Data Analysis: Compare the metastatic burden between the this compound-treated and control groups to assess the anti-metastatic efficacy of the compound.

Clinical Perspective

While the preclinical data for this compound is promising, particularly in the context of cancer therapy, information on its clinical development is limited. Some sources have indicated that clinical trials for this compound in the treatment of systemic lupus erythematosus were anticipated to begin in 2021; however, as of late 2025, no official clinical trial registrations with identifiers such as an NCT number have been publicly listed. Further monitoring of clinical trial databases is required to ascertain the progress of this compound into human studies.

Conclusion

This compound is a well-characterized, potent antagonist of the CXCR4 receptor with a multifaceted mechanism of action that includes direct competitive inhibition of ligand binding and disruption of receptor dimerization. Its ability to potently block key downstream signaling pathways provides a strong rationale for its therapeutic development, especially in oncology where it has demonstrated significant anti-metastatic potential in preclinical models of triple-negative breast cancer. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic applications of this compound and similar CXCR4 antagonists. While the transition to clinical trials remains to be fully elucidated, the robust preclinical evidence positions this compound as a compelling candidate for future drug development efforts targeting the CXCR4/CXCL12 axis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. youtube.com [youtube.com]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibition of signaling between human CXCR4 and zebrafish ligands by the small molecule this compound impairs the formation of triple-negative breast cancer early metastases in a zebrafish xenograft model PMID: 26744352 | MCE [medchemexpress.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. Lupus érythémateux disséminé — Wikipédia [fr.wikipedia.org]

Unveiling the Molecular Targets of IT1t: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IT1t, a potent small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has garnered significant interest in drug discovery due to its therapeutic potential in various diseases, including cancer and HIV-1 infection.[1] A comprehensive understanding of its biological targets is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding further drug development efforts. This technical guide provides an in-depth overview of the methodologies employed for the identification and validation of this compound's biological targets, with a focus on its interaction with CXCR4. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Known Biological Target: CXCR4

The primary and most well-characterized biological target of this compound is the G protein-coupled receptor (GPCR), CXCR4. This compound acts as a potent antagonist, inhibiting the interaction between CXCR4 and its cognate ligand, CXCL12.[1] This inhibition disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival.

Quantitative Analysis of this compound-CXCR4 Interaction

The binding affinity and functional inhibition of this compound on CXCR4 have been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 2.1 nM | CXCL12/CXCR4 Interaction | [1] | |

| IC50 | 23.1 nM | Calcium Flux Inhibition | [1] | |

| Ki | 5.2 ± 0.1 nM | [³⁵S]GTPγS Binding | Flp-In T-REx 293 |

This compound-CXCR4 Signaling Pathway

This compound binding to CXCR4 antagonizes CXCL12-induced signaling cascades. The primary mechanism involves the inhibition of Gαi-mediated signaling. This leads to the modulation of several downstream pathways, including the cAMP, PI3K/Akt, and MAPK pathways.

Experimental Protocols for Target Validation

The following sections provide detailed methodologies for key experiments used to validate the interaction between this compound and CXCR4.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon ligand binding to a GPCR. Antagonists like this compound will inhibit agonist-induced [³⁵S]GTPγS binding.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing CXCR4 (e.g., Flp-In T-REx 293 cells) to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation, [³⁵S]GTPγS (final concentration ~0.1 nM), and varying concentrations of this compound.

-

Add a fixed concentration of the agonist CXCL12 (typically at its EC₈₀) to stimulate G protein activation.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CXCL12-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation. This compound will inhibit CXCL12-induced calcium mobilization.

Protocol:

-

Cell Preparation:

-

Culture cells endogenously or exogenously expressing CXCR4 (e.g., Jurkat cells).

-

Harvest and resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

-

Calcium Measurement:

-

Resuspend the dye-loaded cells in the assay buffer.

-

Measure the baseline fluorescence using a fluorometer or a flow cytometer.

-

Add varying concentrations of this compound and incubate for a short period.

-

Add a fixed concentration of CXCL12 to stimulate calcium release.

-

Continuously record the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity or the area under the curve for each condition.

-

Determine the percentage of inhibition of CXCL12-induced calcium flux for each concentration of this compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Chemotaxis Assay

This assay assesses the ability of cells to migrate along a chemical gradient. This compound is expected to inhibit CXCL12-induced cell migration.

Protocol:

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane.

-

In the lower chamber, add assay medium containing CXCL12 as the chemoattractant.

-

In the upper chamber, add the cell suspension (e.g., Jurkat cells) that has been pre-incubated with varying concentrations of this compound.

-

-

Cell Migration:

-

Incubate the plate at 37°C in a CO₂ incubator for a few hours to allow cell migration.

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of CXCL12-induced chemotaxis for each concentration of this compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Methodologies for Novel Target Identification

While CXCR4 is the established primary target of this compound, the identification of potential off-targets is crucial for a complete understanding of its pharmacological profile. The following sections outline advanced, unbiased experimental strategies to discover novel this compound-interacting proteins.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify proteins that physically interact with a small molecule "bait".[2] This approach involves immobilizing the small molecule and using it to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

Detailed Protocol for this compound AP-MS:

-

Bait Preparation:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or a carboxyl group) suitable for immobilization. The linker should be attached at a position that is not critical for binding to its known target, CXCR4.

-

Covalently couple the this compound derivative to activated agarose or magnetic beads.

-

-

Cell Lysis and Incubation:

-

Culture a relevant cell line (e.g., a human cancer cell line with high CXCR4 expression) and prepare a native cell lysate.

-

Incubate the cell lysate with the this compound-coupled beads to allow for binding of target proteins. Include a control incubation with beads coupled only with the linker or a scrambled version of the molecule.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain.

-

Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

-

Data Analysis:

-

Compare the list of identified proteins from the this compound pull-down with the control pull-down to identify specific binders.

-

Use bioinformatics tools to perform pathway and network analysis on the identified protein hits to understand their potential biological relevance.

-

Yeast Three-Hybrid (Y3H) System

The Yeast Three-Hybrid (Y3H) system is a modification of the well-established Yeast Two-Hybrid (Y2H) system, adapted for the identification of protein targets of small molecules.[3][4] In this system, the small molecule acts as a bridge between two fusion proteins, leading to the activation of a reporter gene.

Conceptual Framework for this compound Y3H Screen:

-

Hybrid Molecule Synthesis:

-

Synthesize a bifunctional "hybrid" molecule consisting of this compound covalently linked to another known small molecule for which a protein binding partner is known (e.g., methotrexate, which binds to dihydrofolate reductase - DHFR).

-

-

Yeast Strain and Plasmids:

-

Use a yeast reporter strain engineered for Y3H screening.

-

Construct a "bait" plasmid expressing a fusion of the known protein partner (e.g., DHFR) to a DNA-binding domain (DBD).

-

Use a "prey" plasmid library expressing a cDNA library of potential target proteins fused to a transcriptional activation domain (AD).

-

-

Screening Procedure:

-

Transform the yeast reporter strain with the "bait" plasmid.

-

Introduce the "prey" cDNA library into the bait-expressing yeast strain.

-

Plate the transformed yeast on a selective medium containing the this compound-hybrid molecule.

-

Only yeast cells expressing a "prey" protein that interacts with the this compound portion of the hybrid molecule will bring the DBD and AD into proximity, activating the reporter gene and allowing for growth on the selective medium.

-

-

Hit Identification and Validation:

-

Isolate the "prey" plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

-

Validate the identified interactions using independent biochemical or biophysical assays.

-

CRISPR-Based Genetic Screens

CRISPR-based screens (CRISPR-ko, CRISPRi, CRISPRa) are powerful tools for identifying genes that functionally interact with a small molecule.[5][6] By systematically perturbing the expression of every gene in the genome, one can identify genes whose loss or overexpression alters the cellular sensitivity to this compound, thereby providing insights into its mechanism of action and potential targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]

- 5. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis and Characterization of IT1t, a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

IT1t is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a member of the isothiourea class of compounds, this compound has demonstrated significant potential in various therapeutic areas, including cancer metastasis and HIV-1 infection, by inhibiting the interaction between CXCR4 and its natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1).[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and drug development professionals.

Synthesis of this compound

While the seminal work by Thoma et al. describes the discovery of the isothiourea series of CXCR4 antagonists, the explicit, step-by-step synthesis of this compound is detailed within. The general synthetic approach for this class of compounds involves the reaction of an appropriately substituted aniline with a thiocyanate salt to form a thiourea, followed by S-alkylation to yield the isothiourea scaffold. Further modifications can be introduced to arrive at the final structure of this compound.

(Note: A detailed, step-by-step synthetic protocol would be included here if publicly available. The primary literature should be consulted for the precise reaction conditions, reagents, and purification methods.)

Characterization of this compound

Comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. Standard analytical techniques that would be employed for a small molecule like this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by providing information about the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.

(Note: Specific spectral data (chemical shifts, coupling constants, mass-to-charge ratios) from the primary literature would be presented here to definitively characterize this compound.)

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. It binds to the receptor and blocks the binding of the endogenous ligand CXCL12. This inhibition disrupts the downstream signaling pathways activated by the CXCL12/CXCR4 axis.

Quantitative Data Summary

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC₅₀ (CXCL12/CXCR4 Interaction) | 2.1 nM | Radioligand Displacement Assay | CEM cells | [2] |

| IC₅₀ (Calcium Flux) | 23.1 nM | Calcium Mobilization Assay | MOLT-4 | [3] |

| IC₅₀ (HIV-1 Entry) | Not specified | Viral Entry Assay | - | [1] |

| In Vivo Efficacy (TNBC Metastasis) | Significant reduction | Zebrafish Xenograft Model | - |

Signaling Pathway

The CXCL12/CXCR4 signaling pathway plays a critical role in numerous physiological and pathological processes, including cell trafficking, hematopoiesis, and cancer metastasis. Upon binding of CXCL12 to CXCR4, a conformational change in the receptor triggers intracellular signaling cascades, primarily through G-protein coupling. This leads to the activation of multiple downstream effectors, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in cellular responses such as chemotaxis, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.

Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Displacement Assay

This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture: CEM cells, which endogenously express CXCR4, are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared from the cultured CEM cells.

-

Binding Assay: Membranes are incubated with a constant concentration of a radiolabeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1α) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by CXCL12 binding to CXCR4.

-

Cell Loading: MOLT-4 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

-

Incubation: The loaded cells are incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of CXCL12.

-

Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or flow cytometer.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve of this compound's inhibition of the calcium signal.

Cytotoxicity Assay

This assay evaluates the potential toxic effects of this compound on cells.

-

Cell Seeding: A suitable cell line (e.g., Jurkat, MT-4) is seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

-

Data Analysis: The percentage of cell viability is plotted against the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a well-characterized and highly potent CXCR4 antagonist with significant therapeutic potential. This guide provides a foundational understanding of its synthesis, characterization, and biological activity. For researchers and drug developers, this compound serves as a valuable tool compound for studying the roles of the CXCL12/CXCR4 axis in health and disease and as a lead molecule for the development of novel therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully realize its clinical potential.

References

Preliminary In Vitro Evaluation of IT1t: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of IT1t, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information is intended for researchers, scientists, and drug development professionals working on CXCR4-targeted therapeutics.

Core Compound Profile: this compound

This compound is a small, drug-like isothiourea derivative that has been extensively characterized as a competitive antagonist of the CXCR4 receptor.[1][2] It effectively inhibits the interaction between CXCR4 and its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1α, SDF-1α).[1][2] Structural studies have revealed that this compound binds to a major subpocket of the CXCR4 receptor, a region also critical for CXCL12 binding.[2][3]

Quantitative Analysis of In Vitro Activity

The in vitro potency of this compound has been determined through various functional and binding assays. The following tables summarize the key quantitative data from published studies.

Table 1: Antagonist Potency of this compound against Wild-Type CXCR4

| Assay Type | Measured Parameter | Cell Line | IC50 Value | Reference |

| CXCL12/CXCR4 Interaction | Inhibition of CXCL12 binding | Not specified | 2.1 nM | [1] |

| CXCL12-driven β-galactosidase activity | Inhibition of signaling | Not specified | 0.198 nM | [4] |

| Calcium Flux | Inhibition of CXCL12-induced calcium mobilization | Not specified | 23.1 nM | [1] |

| X4-tropic HIV infection | Inhibition of viral entry | Not specified | 7 nM | [3] |

| Cell Migration | Inhibition of CXCL12-mediated cell migration | Not specified | 100 nM (70% inhibition) | [3] |

| [35S]GTPγS Binding | Inhibition of CXCL12-induced G-protein activation | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | Ki = 5.2 ± 0.1 x 10-9 M | [5] |

Table 2: Activity of this compound on Constitutively Active Mutant (CAM) CXCR4 (N1193.35A)

| Assay Type | Measured Parameter | Effect | Potency | Reference |

| β-galactosidase activity | Basal signaling reduction | Inverse Agonist | Reduces signal to ~25% of basal CAM activity | [4] |

Experimental Protocols

CXCL12-driven β-galactosidase Activity Assay

This assay measures the antagonist activity of compounds against wild-type (WT) CXCR4 by quantifying the inhibition of CXCL12-induced signaling.

Methodology:

-

Cells expressing WT CXCR4 are seeded in appropriate assay plates.

-

Cells are pre-treated with varying concentrations of this compound or control compounds for one hour.

-

CXCL12 is added at a concentration known to yield a high signal (e.g., 2.0 µM).

-

Following incubation, the β-galactosidase activity is measured using a suitable substrate and detection method.

-

Dose-response curves are generated, and IC50 values are calculated using a standard logistic regression model.[4]

β-arrestin-2 Complementation Assay

This assay determines the effect of compounds on the interaction between CXCR4 and β-arrestin-2, a key component of G protein-coupled receptor (GPCR) signaling and desensitization.

Methodology:

-

MDA-MB-231 cells stably expressing a click beetle green luciferase complementation reporter for the CXCR4/β-arrestin-2 interaction are used.

-

Cells are pre-treated with various concentrations of this compound for one hour.

-

CXCL12-α (e.g., 200 ng/mL) is administered to stimulate the interaction.

-

Live-cell imaging is performed at intervals to monitor the course of the complementation signal, which is indicative of the receptor-arrestin interaction.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CXCR4 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membranes are prepared from Flp-In T-REx 293 cells induced to express CXCR4–mEGFP.

-

Membranes are incubated with an EC80 concentration of CXCL12 to stimulate G protein activation.

-

Varying concentrations of this compound are added to assess its inhibitory effect.

-

[35S]GTPγS is added to the reaction mixture.

-

The amount of bound [35S]GTPγS is determined by scintillation counting.

-

The affinity (Ki) of this compound is calculated from its potency to prevent CXCL12-induced [35S]GTPγS binding.[5]

Signaling Pathways and Mechanism of Action

This compound functions as a CXCR4 antagonist by competitively blocking the binding of CXCL12. This inhibition prevents the activation of downstream signaling pathways primarily coupled through Gi proteins.[2] Furthermore, this compound has been shown to act as an inverse agonist on a constitutively active mutant of CXCR4 (N1193.35A), indicating its ability to reduce basal receptor signaling.[4]

The binding of this compound to CXCR4 has also been observed to disrupt the dimeric and oligomeric organization of the receptor, a phenomenon not observed with another well-characterized CXCR4 antagonist, AMD3100.[5][6] This suggests a distinct mechanism of action that may contribute to its unique pharmacological profile.

Caption: this compound inhibits CXCR4 signaling by blocking CXCL12 binding.

Caption: Workflow for determining the antagonist activity of this compound.

Conclusion

The in vitro data strongly support the characterization of this compound as a highly potent and selective antagonist of the CXCR4 receptor. Its ability to inhibit CXCL12-mediated signaling and cell migration, coupled with its unique effect on receptor oligomerization, underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting CXCR4-driven pathologies. Further investigations into its downstream signaling effects and in vivo efficacy are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of IT1t: A Potent Small-Molecule CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT1t, a small-molecule isothiourea derivative, has emerged as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the quantitative data from various in vitro and in vivo studies, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the CXCL12/CXCR4 axis.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its endogenous ligand is the chemokine C-X-C motif chemokine 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1). The CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. Consequently, CXCR4 has become an attractive therapeutic target for the development of novel antagonists.

This compound is a potent and selective small-molecule antagonist of CXCR4. This document chronicles its journey from discovery to its current state of preclinical and potential clinical evaluation.

Discovery and Lead Optimization

This compound was identified as a potent CXCR4 antagonist from a class of isothiourea derivatives. The discovery of this compound was a result of efforts to develop small, drug-like molecules that could effectively block the interaction between CXCL12 and CXCR4. The crystal structure of CXCR4 in complex with this compound revealed that it binds to a minor pocket of the receptor, distinct from the binding site of the larger peptide antagonists. This binding mode is characterized by key interactions with residues such as W94, D97, and E288 within the transmembrane helices of CXCR4.

Quantitative Data Summary

The biological activity of this compound has been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| CXCL12/CXCR4 Interaction | IC50 | 2.1 nM | [1] | |

| CXCL12-induced Calcium Flux | IC50 | 23.1 nM | [1] | |

| X4-tropic HIV Infection | IC50 | 7 nM | [2] | |

| CXCR4-mediated Cell Migration | % Inhibition | 70% at 100 nM | [2] | |

| Competitive Binding (CXCR4) | IC50 | 8.0 nM | [3] |

Table 1: In Vitro Efficacy of this compound

Mechanism of Action

This compound functions as a competitive antagonist of CXCR4, effectively blocking the binding of its endogenous ligand, CXCL12. This inhibition of the CXCL12/CXCR4 axis disrupts the downstream signaling cascades initiated by receptor activation.

Inhibition of G-protein Signaling

CXCR4 primarily couples to the Gi family of G proteins. Upon CXCL12 binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and activates phospholipase C (PLC), resulting in an increase in intracellular calcium concentration. This compound effectively blocks this Gi-mediated signaling.

Modulation of Downstream Signaling Pathways

By inhibiting Gi signaling, this compound indirectly modulates several downstream pathways that are crucial for cell survival, proliferation, and migration. These include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is often activated downstream of CXCR4 and promotes cell survival. This compound's antagonism of CXCR4 can lead to the downregulation of this pathway.

-

Mitogen-activated protein kinase (MAPK) Pathway: The MAPK/ERK pathway, involved in cell proliferation and differentiation, can also be activated by CXCR4. This compound can attenuate the activation of this pathway.

Impact on Receptor Oligomerization

Studies have shown that this compound can selectively disrupt the oligomerization of CXCR4. While CXCR4 can exist as monomers, dimers, and higher-order oligomers, this compound binding has been observed to destabilize these oligomeric structures.

Preclinical and Potential Clinical Development

Preclinical Studies

This compound has demonstrated efficacy in preclinical animal models of various diseases:

-

Inflammation: In mouse models of inflammation, this compound has been shown to reduce inflammatory responses.[2]

-

Cancer Metastasis: Preclinical studies have indicated that this compound can inhibit the metastasis of cancer cells that express high levels of CXCR4.

-

Systemic Lupus Erythematosus (SLE): this compound has shown efficacy in murine models of lupus.[2]

Clinical Trials

While preclinical data has been promising, particularly in the context of lupus, as of the latest information available, no specific clinical trials for this compound have been registered on major clinical trial databases. There were indications that clinical trials for lupus might commence around 2021, but further verification of this is needed.[2]

Experimental Protocols

CXCL12-induced Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

CXCL12

-

This compound or other test compounds

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with injection capabilities

Protocol:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to the desired density.

-

Harvest cells and resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, and then diluting in HBSS to a final concentration of 2 µM.

-

Add the Fluo-4 AM loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Performance:

-

Pipette 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of this compound or test compound at various concentrations and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

-

Inject 50 µL of CXCL12 (at a final concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control (CXCL12 alone) and plot the percentage of inhibition against the concentration of the test compound.

-

Determine the IC50 value using a non-linear regression analysis.

-

Competitive Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled or fluorescently labeled ligand for binding to CXCR4.

Materials:

-

Membrane preparations from CXCR4-expressing cells or whole cells

-

Radiolabeled CXCL12 (e.g., [125I]-CXCL12) or fluorescently labeled CXCL12

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter or fluorescence detector

Protocol:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, radiolabeled CXCL12 at a concentration near its Kd, and varying concentrations of this compound or the test compound.

-

Add the CXCR4-expressing cell membranes or whole cells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific binding by including wells with a high concentration of unlabeled CXCL12.

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits CXCR4 signaling by blocking CXCL12 binding.

Caption: Workflow for the CXCL12-induced calcium mobilization assay.

Caption: Workflow for the competitive binding assay.

Conclusion

This compound is a well-characterized, potent, and selective small-molecule antagonist of CXCR4. Its ability to disrupt the CXCL12/CXCR4 signaling axis makes it a valuable tool for studying the roles of this pathway in health and disease. Furthermore, its promising preclinical data, particularly in models of inflammation and lupus, suggest its potential as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, which should aid researchers and drug developers in their efforts to further explore and potentially translate this compound into clinical applications.

References

Potential Therapeutic Applications of IT1t: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IT1t, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document summarizes the current understanding of this compound's mechanism of action, its effects on key signaling pathways, and its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders. The information is presented to support further research and drug development efforts targeting the CXCL12/CXCR4 axis.

Core Concepts: Mechanism of Action and Signaling Pathways of this compound

This compound is a small, drug-like isothiourea derivative that acts as a potent and competitive antagonist of CXCR4. It effectively inhibits the interaction between CXCR4 and its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[1] This inhibition blocks the downstream signaling cascades that are crucial for cell migration, proliferation, and survival in various physiological and pathological processes.

The binding of this compound to CXCR4 has been characterized at the molecular level, with crystal structures revealing its interaction within a binding pocket of the receptor.[2] Notably, this compound has been shown to disrupt the dimeric and oligomeric organization of CXCR4 on the cell surface, a feature that may be linked to its modulatory effects on receptor signaling.[3][4][5]

CXCR4 Signaling Pathways Modulated by this compound

CXCR4 activation by CXCL12 triggers a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways. The primary signaling occurs through the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Key signaling pathways affected by this compound's antagonism of CXCR4 include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and migration.

-

JAK/STAT Pathway: This pathway plays a role in cell proliferation and immune responses.

By blocking these pathways, this compound can potentially inhibit tumor growth, metastasis, and inflammation.

Caption: CXCR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/System | Endpoint | IC50 / Ki | Reference |

| CXCL12/CXCR4 Interaction | Inhibition of binding | 2.1 nM | [1] | |

| Calcium Flux | Inhibition | 23.1 nM | [1] | |

| [35S]GTPγS Binding | Flp-In T-REx 293 cells expressing CXCR4–mEGFP | Inhibition | 5.2 ± 0.1 x 10-9 M (Ki) | [3] |

| Anti-HIV Activity | Inhibition of X4-tropic HIV infection | 7 nM | [6] |

Table 2: Efficacy of this compound in Preclinical Cancer Models

| Cancer Type | Model | Endpoint | Efficacy | Reference |

| Triple-Negative Breast Cancer (TNBC) | Zebrafish xenograft | Reduction of early metastases | Effective reduction | [1] |

| General Cancer Metastasis | Inhibition of cell migration | Implied | [1] |

Table 3: Efficacy of this compound in Preclinical Autoimmune Disease Models

| Disease Model | Animal Model | Endpoint | Efficacy | Reference |

| Systemic Lupus Erythematosus (SLE) | Murine model | Amelioration of disease symptoms | Proven efficacy | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's therapeutic potential.

CXCR4 Functional Assay: Calcium Mobilization

This protocol outlines the measurement of intracellular calcium flux in response to CXCR4 activation and its inhibition by this compound.

Materials:

-

Cells expressing CXCR4 (e.g., Jurkat cells)

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)

-

CXCL12

-

This compound

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to the desired density.

-

Harvest and wash the cells with assay buffer.

-

Resuspend the cells in assay buffer at a concentration of 1-5 x 106 cells/mL.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 3-5 µM Indo-1 AM) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Resuspend the cells in assay buffer and allow them to rest for 15-30 minutes at room temperature.

-

-

Assay:

-

Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Establish a baseline fluorescence reading using a flow cytometer or plate reader.

-

Add CXCL12 to stimulate CXCR4 and induce calcium mobilization.

-

Immediately record the change in fluorescence over time.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Indo-1) or intensity.

-

Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.

-

Caption: Workflow for a CXCR4 calcium flux assay.

In Vivo Cancer Metastasis Model: Zebrafish Xenograft

This protocol describes a method for evaluating the effect of this compound on cancer cell metastasis in a zebrafish xenograft model.

Materials:

-

Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

-

Human cancer cells labeled with a fluorescent dye (e.g., CM-Dil)

-

This compound

-

Microinjection apparatus

-

Fluorescence stereomicroscope

Procedure:

-

Cell Preparation:

-

Culture and label cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in an appropriate injection buffer (e.g., PBS) at a concentration of 1-2 x 107 cells/mL.

-

-

Zebrafish Preparation:

-

Collect zebrafish embryos at 2 days post-fertilization (dpf).

-

Anesthetize the embryos.

-

-

Microinjection:

-

Inject approximately 200-300 cancer cells into the perivitelline space or the duct of Cuvier of each embryo.

-

-

Treatment:

-

Following injection, transfer the embryos to a multi-well plate containing embryo medium with either this compound at the desired concentration or a vehicle control.

-

-

Imaging and Analysis:

-

At specified time points (e.g., 24, 48, and 72 hours post-injection), anesthetize the embryos and image them using a fluorescence stereomicroscope.

-

Quantify the number and location of metastatic foci in the caudal hematopoietic tissue and other distal sites.

-

Compare the extent of metastasis between the this compound-treated and control groups.

-

Caption: Workflow for a zebrafish xenograft metastasis assay.

Potential Therapeutic Applications

The potent antagonism of the CXCR4/CXCL12 axis by this compound suggests its therapeutic potential in a range of diseases where this pathway is dysregulated.

Oncology

The CXCR4/CXCL12 axis is a key player in tumor progression, promoting cancer cell proliferation, survival, angiogenesis, and metastasis to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. By blocking this axis, this compound has the potential to:

-

Inhibit primary tumor growth: By interfering with autocrine or paracrine signaling loops.

-

Prevent metastasis: By blocking the migration of cancer cells to distant sites.

-

Sensitize tumors to conventional therapies: By disrupting the protective tumor microenvironment.

Preclinical studies have shown the efficacy of this compound in reducing metastasis in a zebrafish model of triple-negative breast cancer.[1]

HIV Infection

CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1 to enter host T cells. By binding to CXCR4, this compound can block the entry of these HIV strains, making it a potential therapeutic agent for HIV infection. This compound has demonstrated potent anti-HIV activity with an IC50 of 7 nM.[6]

Autoimmune and Inflammatory Diseases

The CXCR4/CXCL12 axis is also involved in the trafficking and recruitment of immune cells to sites of inflammation. Dysregulation of this pathway is implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. This compound has shown efficacy in a murine model of lupus, suggesting its potential as a therapeutic for autoimmune disorders.[7] There has been mention of potential clinical trials for this compound in lupus, although no official trial registrations have been identified.[4]

Conclusion

This compound is a promising CXCR4 antagonist with a well-defined mechanism of action and demonstrated preclinical efficacy in models of cancer, HIV, and autoimmune disease. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at translating these preclinical findings into clinical applications. Further research is warranted to fully elucidate its clinical utility, safety profile, and optimal therapeutic applications.

References

- 1. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 5. Therapeutic efficacy of anti-CD19 CAR-T cells in a mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are lupus animal models useful for understanding and developing new therapies for human SLE? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic efficacy of anti-CD19 CAR-T cells in a mouse model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), governs cell migration and homing, which are critical for hematopoiesis, organogenesis, and immune responses. However, the CXCR4/CXCL12 signaling axis is also implicated in the pathology of various diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. Consequently, CXCR4 has emerged as a significant therapeutic target for the development of novel antagonists.

This technical guide provides a comprehensive overview of IT1t, a potent and selective small-molecule antagonist of CXCR4, and its related analogs. We will delve into its mechanism of action, downstream signaling effects, and unique pharmacological properties. This document also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts in this area.

This compound: A Small-Molecule Isothiourea Derivative Targeting CXCR4

This compound is a small, drug-like isothiourea derivative that has been identified as a potent antagonist of the CXCR4 receptor.[1][2] Its discovery and characterization have provided valuable insights into the structural and functional aspects of CXCR4 inhibition.

Chemical Structure and Properties

The chemical structure of this compound is N,N'-dicyclohexyl-2-(4,4-dimethyl-4,5-dihydro-1H-imidazol-2-yl)ethanethioamide. Its molecular formula is C21H34N4S2, and it has a molecular weight of 406.65 g/mol .[1] The isothiourea moiety is a key pharmacophore responsible for its interaction with the CXCR4 receptor.

Binding and Mechanism of Action

Crystallographic studies of this compound in complex with CXCR4 have revealed that it binds to a pocket on the extracellular side of the receptor.[1][3] This binding site is distinct from the primary binding site of the endogenous ligand CXCL12, suggesting an allosteric mode of inhibition. This compound's interaction with CXCR4 is characterized by both hydrophobic interactions and salt bridges with key residues, including Asp97 and Glu288.[1]

A unique characteristic of this compound is its ability to disrupt the oligomeric structure of CXCR4. While CXCR4 can exist as dimers and higher-order oligomers, this compound binding has been shown to favor the monomeric state of the receptor. This is in contrast to other CXCR4 antagonists, such as AMD3100, which do not appear to affect the receptor's oligomerization state. This differential effect on receptor quaternary structure may contribute to the distinct pharmacological profiles of these antagonists.

Quantitative Data for this compound and Related Compounds

The following tables summarize the quantitative data for this compound and other relevant CXCR4 antagonists across various in vitro assays. This data provides a comparative view of their potency and efficacy.

Table 1: Inhibitory Activity of CXCR4 Antagonists

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| This compound | CXCL12/CXCR4 Interaction | 2.1 nM (IC50) | [1] | |

| HIV-1 (X4-tropic) Entry | 7 nM (IC50) | [2] | ||

| Calcium Flux (SDF-1α induced) | 23.1 nM (IC50) | [1] | ||

| AMD3100 | Calcium Flux (SDF-1α induced) | 572 nM (IC50) | [3] | |

| AMD11070 | Calcium Flux (SDF-1α induced) | 9 nM (IC50) | [3] | |

| CVX15 | Cell Migration (SDF-1α induced) | Potent inhibition at 20 nM | [1] | |

| LY2510924 | Cell Migration (SDF-1α induced) | Potent inhibition at 400 nM | [1] |

Table 2: Inhibition of Cell Migration by CXCR4 Antagonists

| Compound | Concentration | % Inhibition of Cell Migration | Reference |

| This compound | 100 nM | 70% | [1] |

| AMD3100 | 200 nM | 61% | [1] |

| AMD11070 | 200 nM | 80% | [1] |

| CVX15 | 20 nM | 65% | [1] |

| LY2510924 | 400 nM | 76% | [1] |

Signaling Pathways Modulated by this compound

This compound functions as an inverse agonist of CXCR4, meaning it not only blocks the binding of the endogenous ligand but also reduces the basal, ligand-independent signaling activity of the receptor. The primary signaling pathway inhibited by this compound is the Gαi-mediated pathway.

Upon binding to CXCR4, this compound stabilizes an inactive conformation of the receptor, preventing the dissociation of the Gαi subunit from the Gβγ dimer. This inhibition of Gαi activation leads to a downstream cascade of events, including the suppression of intracellular calcium mobilization. The hypothetical downstream consequences of Gαi inhibition by this compound include an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and a reduction in the activation of the PI3K/Akt and MAPK signaling pathways.

Caption: this compound inhibits CXCR4 signaling by preventing Gαi activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration using the fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing CXCR4 (e.g., Jurkat cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

CXCL12 (SDF-1α)

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

-

Cell Preparation:

-

Plate CXCR4-expressing cells in 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate cells overnight at 37°C in a 5% CO2 incubator.

-

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to each well.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader capable of kinetic reading with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm) for approximately 20-30 seconds.

-

Add this compound or other test compounds at various concentrations and incubate for a specified period (e.g., 15-30 minutes).

-

Initiate the kinetic read and, after a short baseline recording, inject CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Continue recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decay.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

-

The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compounds by comparing the peak calcium response in the presence of the compound to the response with CXCL12 alone.

-

Calculate IC50 values by fitting the dose-response data to a suitable sigmoidal model.

-

Caption: Workflow for the intracellular calcium mobilization assay.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a common commercially available assay to measure the recruitment of β-arrestin to activated CXCR4.

Materials:

-

PathHunter® CXCR4 β-Arrestin cells (e.g., from DiscoveRx)

-

Cell plating reagent (provided with the kit)

-

CXCL12 (SDF-1α)

-

This compound or other test compounds

-

PathHunter® Detection Reagents

-

96-well or 384-well white, solid-bottom plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Compound Addition:

-

Prepare serial dilutions of this compound or other test compounds in the appropriate assay buffer.

-

For antagonist mode, add the test compounds to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[7]

-

-

Agonist Stimulation:

-

Detection:

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.[4]

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a luminometer.

-